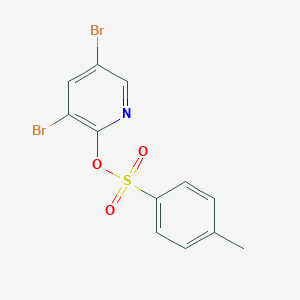
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.
準備方法
The synthesis of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new drugs and therapeutic agents.
Industry: The compound can be used in the production of fungicides, biocides, and other industrial chemicals
作用機序
The mechanism of action of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
類似化合物との比較
Similar compounds include other thiazole derivatives such as:
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the trifluoroacetamido and carboxylic acid groups in 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid distinguishes it from these similar compounds .
特性
分子式 |
C8H7F3N2O3S |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
4-methyl-2-[[(2,2,2-trifluoroacetyl)amino]methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3S/c1-3-5(6(14)15)17-4(13-3)2-12-7(16)8(9,10)11/h2H2,1H3,(H,12,16)(H,14,15) |
InChIキー |
WQQWCQLSVYCVFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CNC(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

